Pyrazine-2,3,5,6-tetracarbonitrile

Catalog No.
S3339813
CAS No.
33420-37-0
M.F
C8N6
M. Wt
180.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine-2,3,5,6-tetracarbonitrile

CAS Number

33420-37-0

Product Name

Pyrazine-2,3,5,6-tetracarbonitrile

IUPAC Name

pyrazine-2,3,5,6-tetracarbonitrile

Molecular Formula

C8N6

Molecular Weight

180.13 g/mol

InChI

InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5

InChI Key

VOHLAVUPSKBRPU-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N

Pyrazine-2,3,5,6-tetracarbonitrile has the molecular formula C8N6 and is characterized by a pyrazine ring with four cyano groups attached at the 2, 3, 5, and 6 positions. This configuration contributes to its high nitrogen content and unique electronic properties. The compound is often explored in materials science due to its potential as a building block for more complex structures and as a precursor in the synthesis of other nitrogen-rich materials .

  • Organic Electronics

    PTCN possesses a highly conjugated structure with alternating single and double bonds between carbon and nitrogen atoms. This characteristic is often linked to desirable electronic properties in organic materials . Research efforts could investigate PTCN as a potential candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

  • Crystal Engineering

    The arrangement of atoms within a molecule can influence how it interacts with other molecules. PTCN's planar structure and the presence of multiple nitrile groups (C≡N) could lead to interesting packing arrangements in the solid state. This aspect could be of interest for researchers in the field of crystal engineering, where scientists design and control how molecules assemble in crystals to achieve specific properties .

  • Supramolecular Chemistry

    PTCN's functional groups could potentially participate in non-covalent interactions like hydrogen bonding or π-π stacking with other molecules. This could be useful for researchers in supramolecular chemistry, who study the assembly of supramolecular structures through intermolecular interactions . PTCN could serve as a building block for the design of novel supramolecular architectures.

Due to its reactive cyano groups. Some notable reactions include:

  • Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, leading to substitution reactions that modify the compound's structure.
  • Condensation Reactions: It can react with other compounds to form larger molecules through condensation mechanisms.
  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming metal complexes that have applications in catalysis and materials science .

Research into the biological activity of pyrazine-2,3,5,6-tetracarbonitrile is limited but suggests potential applications in medicinal chemistry. Its nitrogen-rich structure may impart certain biological properties:

  • Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties; thus, pyrazine-2,3,5,6-tetracarbonitrile may exhibit similar effects.
  • Potential Anticancer Activity: Some derivatives of pyrazine compounds have been investigated for their anticancer properties due to their ability to interact with cellular targets .

Several methods exist for synthesizing pyrazine-2,3,5,6-tetracarbonitrile:

  • Cyclization Reactions: Starting from simpler precursors like 2-amino-3-cyanopyrazine or related compounds through cyclization processes can yield pyrazine-2,3,5,6-tetracarbonitrile.
  • Multi-step Synthetic Routes: These may involve several reactions including nitration and subsequent transformations to introduce cyano groups at the desired positions.
  • Microwave-assisted Synthesis: This modern technique can enhance reaction rates and yields when synthesizing complex nitrogen-rich compounds .

Pyrazine-2,3,5,6-tetracarbonitrile has several potential applications:

  • Materials Science: Due to its high nitrogen content and stability under thermal conditions, it is explored as a precursor for energetic materials and polymers.
  • Coordination Chemistry: It serves as a ligand in coordination complexes with metals for catalysis or material formation.
  • Pharmaceuticals: Its derivatives are investigated for potential use in drug development due to their biological activity .

Interaction studies involving pyrazine-2,3,5,6-tetracarbonitrile often focus on its ability to form complexes with metal ions or other organic molecules. These interactions are crucial for understanding its behavior in catalytic processes and material formation. Studies have shown that such interactions can significantly alter the electronic properties of the compound and enhance its reactivity .

Several compounds share structural similarities with pyrazine-2,3,5,6-tetracarbonitrile. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pyrazine-2-carbonitrileOne cyano group at position 2Less nitrogen content compared to tetracarbonitrile
Pyrazine-3-carbonitrileOne cyano group at position 3Similar reactivity but lower stability
2-Amino-3-cyanopyrazineAmino group at position 2Potentially more reactive due to amino functionality
Tetra(1H-tetrazol-5-yl)pyrazineTetra-substituted with tetrazole groupsHigher energy density; used in propellant formulations

The unique aspect of pyrazine-2,3,5,6-tetracarbonitrile lies in its four cyano groups which contribute to its high nitrogen content and stability under various conditions. This makes it particularly interesting for applications requiring energetic materials or specialized ligands in coordination chemistry.

Other CAS

33420-37-0

Wikipedia

2,3,5,6-Pyrazinetetracarbonitrile

Dates

Modify: 2023-08-19

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